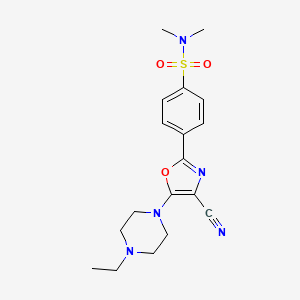

4-(4-cyano-5-(4-ethylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-cyano-5-(4-ethylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 (COX-2) Inhibition

Research on derivatives of benzenesulfonamides, including those with oxazolyl and ethylpiperazinyl groups, has shown significant selectivity and potency in inhibiting COX-2, an enzyme implicated in inflammatory processes and cancer. The introduction of fluorine atoms in these compounds has been found to notably increase COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of compounds containing the sulfonamido phenyl ethanone structure have demonstrated promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates a potential for developing new antimicrobial agents based on modifications of this core structure (Hassan et al., 2009).

Antimicrobial and Antifungal Agents

A novel series of thiazolidinone derivatives, incorporating ethylpiperazinyl and oxazolyl groups, have been synthesized and shown to possess antimicrobial activity against a range of bacterial and fungal strains. This highlights the utility of such compounds in the development of new antimicrobial and antifungal therapies (Patel et al., 2012).

Biomedical Applications

Poly(2-oxazolines), with varying alkyl chain lengths including ethyl groups, have been tested for cell cytotoxicity and found to exhibit non-cytotoxic properties. This supports their utilization in biomedical applications, including drug delivery systems and immunobiology, due to their low impact on cellular health and immunological parameters (Kronek et al., 2011).

Mecanismo De Acción

Target of Action

The compound, 4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide, is a functionalized oxazole derivative . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .

Mode of Action

The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets .

Biochemical Pathways

Oxazoles, the core structure of this compound, have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases .

Result of Action

The compound has been evaluated for anticancer activity in vitro . No potent inhibitors of malignant cell growth were identified among the tested compounds . The compound exhibited pronounced anticancer activity against breast cancer and melanoma cell lines . It also showed a moderate effect primarily on renal cancer cell lines .

Propiedades

IUPAC Name |

4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-4-22-9-11-23(12-10-22)18-16(13-19)20-17(26-18)14-5-7-15(8-6-14)27(24,25)21(2)3/h5-8H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGONHKPJLENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyano-5-(4-ethylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)

![4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2935049.png)

![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)